
(1R)-2-bromo-1-(3-bromophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol is an organic compound that belongs to the class of brominated phenyl ethanols It is characterized by the presence of two bromine atoms, one attached to the phenyl ring and the other to the ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 1-(3-bromophenyl)ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: Formation of 1-(3-bromophenyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-bromo-1-(4-bromophenyl)ethan-1-ol: A regioisomer with the bromine atom on the para position of the phenyl ring.
2-chloro-1-(3-bromophenyl)ethan-1-ol: A halogenated analog with chlorine instead of bromine.
Uniqueness
(1R)-2-bromo-1-(3-bromophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of two bromine atoms, which confer distinct reactivity and potential biological activity. Its unique structure makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H8Br2O |
|---|---|
分子量 |
279.96 g/mol |
IUPAC 名称 |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI 键 |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


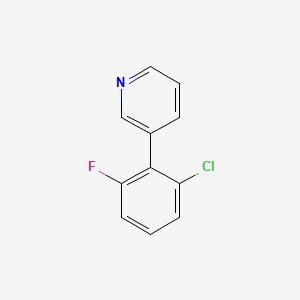
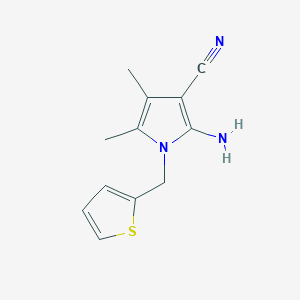

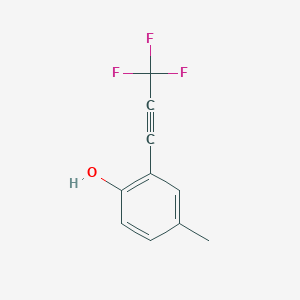

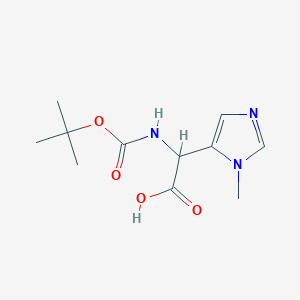
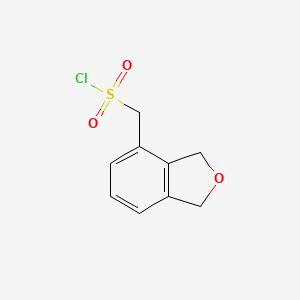

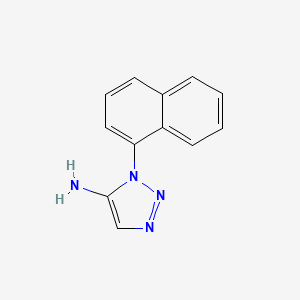
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
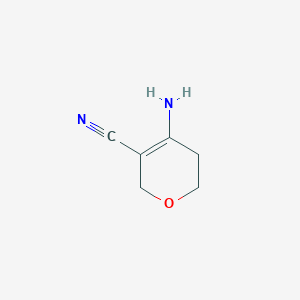
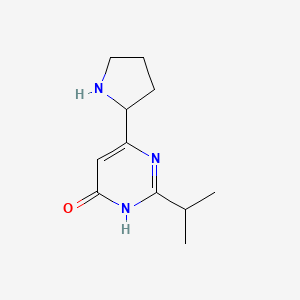
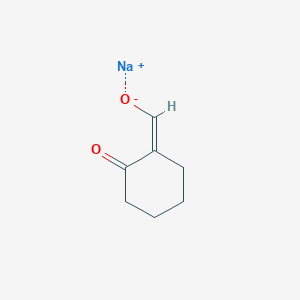
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
